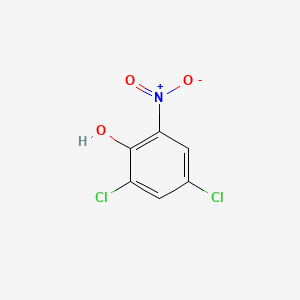

2,4-Dicloro-6-nitrofenol

Descripción general

Descripción

The FT-Raman and FTIR spectra of 2,4-dichloro-6-nitrophenol (2,4-DC6NP) was studied.

Aplicaciones Científicas De Investigación

Ciencia Ambiental: Fotólisis en Sistemas Acuáticos

2,4-Dicloro-6-nitrofenol (DCNP): es un subproducto tóxico que se encuentra en aguas afectadas por actividades agrícolas . La investigación ha demostrado que el DCNP sufre fotólisis bajo irradiación UV, lo que lleva a una variedad de fotoproductos. Este proceso es significativo para comprender el destino ambiental del DCNP en aguas naturales y sistemas de tratamiento basados en UV diseñados .

Química Analítica: Análisis de Espectroscopia Vibracional

En química analítica, los espectros vibracionales del DCNP se han estudiado utilizando espectroscopia FTIR y FT-Raman. Estos análisis ayudan a comprender la estructura molecular y el comportamiento del DCNP, lo cual es crucial para desarrollar métodos analíticos para este compuesto .

Investigación Farmacéutica: Inhibición de Sulfotransferasas

El DCNP sirve como un inhibidor específico de las sulfotransferasas. Esta aplicación es particularmente importante en la investigación farmacéutica donde se utiliza para estudiar la neosíntesis de sulfatos hormonales como el sulfato de pregnenolona y el sulfato de dehidroepiandrosterona .

Estudios Agrícolas: Impacto en las Especies Acuáticas

Los estudios han indicado que el DCNP, comúnmente presente en aguas de arrozales, exhibe genotoxicidad y toxicidad para el desarrollo. Puede causar efectos disruptores endocrinos en las especies acuáticas, destacando la necesidad de una gestión cuidadosa de los productos químicos agrícolas .

Bioquímica: Degradación Microbiana

En bioquímica, se estudian las vías de degradación de los compuestos nitroaromáticos como el DCNP. Los microorganismos juegan un papel vital en la descomposición de estos compuestos, lo cual es esencial para los esfuerzos de biorremediación y para comprender el impacto bioquímico de los contaminantes nitroaromáticos .

Aplicaciones Industriales: Inhibición de Sulfotransferasas

Industrialmente, el DCNP se utiliza como inhibidor de las sulfotransferasas. Esta aplicación es relevante en la producción de varios productos bioquímicos donde se requiere la inhibición de la actividad de la sulfotransferasa .

Química Ambiental: Formación de Nitrofenoles

El DCNP participa en la formación natural de nitrofenoles en aguas soleadas que contienen nitrito y materia orgánica natural. Este proceso contribuye a la presencia ambiental de compuestos nitrofenólicos, que son preocupantes debido a su toxicidad .

Tratamiento de Agua: Subproductos de Desinfección

En la investigación de tratamiento de agua, se estudia el DCNP por su papel en la formación de subproductos nitrogenados clorados durante los procesos de desinfección. Comprender su comportamiento ayuda a evaluar los riesgos y desarrollar mejores estrategias de tratamiento de agua .

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dichloro-6-nitrophenol (2,4-DCNP) is the mitochondrial phosphorylation process in organisms . It also acts as a specific inhibitor of sulfotransferases .

Mode of Action

2,4-DCNP inhibits the phosphorylation process of mitochondria, preventing the production of adenosine triphosphate (ATP) . This inhibition disrupts energy metabolism within the organism, leading to its death . As a sulfotransferase inhibitor, it can reduce the neosynthesis of certain compounds .

Biochemical Pathways

The degradation of 2,4-DCNP involves various biochemical pathways. The compound undergoes processes such as photoreduction, photonucleophilic substitution, photoionization, and dimerization . The primary photochemical mechanisms include photoionization from the singlet state and heterolytic C–Cl bond splitting in the triplet state .

Pharmacokinetics

It’s known that the compound shows a rapid distribution phase upon intravenous injection .

Result of Action

The action of 2,4-DCNP results in energy metabolism disorders in the target organism, leading to its death . The inhibition of sulfotransferases can also impact the synthesis of certain compounds .

Action Environment

Environmental factors significantly influence the action of 2,4-DCNP. For instance, the presence of natural organic matter can inhibit the direct photolysis of the compound . Additionally, the compound is commonly found in agriculturally impacted waters, indicating that its distribution and effects may be influenced by agricultural practices .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2,4-Dichloro-6-nitrophenol plays a significant role in biochemical reactions, particularly as an inhibitor of sulfotransferases. Sulfotransferases are enzymes that catalyze the transfer of sulfate groups to various substrates, including hormones, neurotransmitters, and drugs. By inhibiting these enzymes, 2,4-Dichloro-6-nitrophenol can reduce the synthesis of sulfated compounds such as pregnenolone sulfate and dehydroepiandrosterone sulfate . This inhibition can affect various biochemical pathways and processes within the cell.

Cellular Effects

The effects of 2,4-Dichloro-6-nitrophenol on cells are diverse and significant. Studies have shown that this compound can disrupt thyroid hormone synthesis and transport pathways in fish, leading to altered levels of thyroid hormones such as triiodothyronine (T3) and thyroxine (T4) . Additionally, 2,4-Dichloro-6-nitrophenol has been observed to cause developmental toxicity in embryos, leading to increased mortality, malformations, and decreased hatching rates . These cellular effects highlight the compound’s potential impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2,4-Dichloro-6-nitrophenol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of sulfotransferases, which reduces the synthesis of sulfated compounds . This inhibition can lead to changes in the levels of hormones and other biomolecules that rely on sulfation for their activity. Additionally, 2,4-Dichloro-6-nitrophenol can interact with other biomolecules, potentially affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichloro-6-nitrophenol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,4-Dichloro-6-nitrophenol can degrade over time, leading to changes in its activity and effects on cellular function . Long-term exposure to this compound can result in persistent alterations in cellular processes, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2,4-Dichloro-6-nitrophenol can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects . For example, in fish, exposure to higher concentrations of 2,4-Dichloro-6-nitrophenol has been shown to disrupt thyroid hormone levels and cause developmental toxicity . Understanding the dosage effects is crucial for assessing the compound’s safety and potential risks.

Metabolic Pathways

2,4-Dichloro-6-nitrophenol is involved in various metabolic pathways, particularly those related to sulfation. The compound interacts with sulfotransferases, affecting the synthesis of sulfated compounds . Additionally, it may undergo metabolic transformations, leading to the formation of other metabolites . These interactions and transformations can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 2,4-Dichloro-6-nitrophenol within cells and tissues are important factors that determine its activity and effects. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is crucial for predicting the compound’s distribution and potential effects within the body.

Subcellular Localization

The subcellular localization of 2,4-Dichloro-6-nitrophenol can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can play a role in determining the compound’s localization and its subsequent effects on cellular processes.

Propiedades

IUPAC Name |

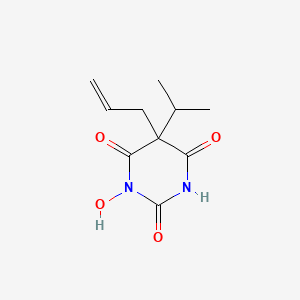

2,4-dichloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPMXMBQPXPNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209738 | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000057 [mmHg] | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

609-89-2 | |

| Record name | 2,4-Dichloro-6-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLORO-6-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,4-dichloro-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.